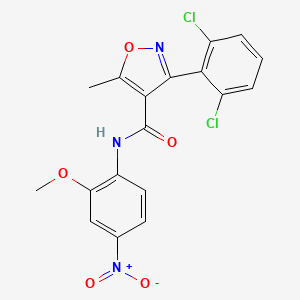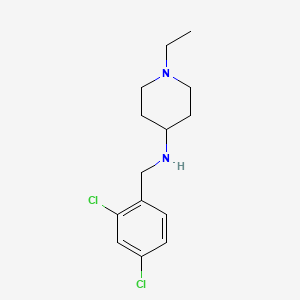
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine, also known as TBCA, is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent for various diseases. TBCA belongs to the class of pyrimidine analogs and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway. By inhibiting DHODH, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and growth, making N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine a potential anticancer agent. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to have several biochemical and physiological effects. In cancer cells, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine inhibits the activity of DHODH, leading to the depletion of pyrimidine nucleotides and inhibition of cell proliferation. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to induce apoptosis in cancer cells by activating the caspase cascade. In animal models of heart failure, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to improve cardiac function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has also been found to exhibit low toxicity, making it a safe compound to use in animal studies. However, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine. One potential area of research is the development of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine in combination with other anticancer agents, with the aim of improving its effectiveness in cancer treatment. Furthermore, the use of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine in the treatment of other diseases, such as autoimmune disorders, is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine involves the reaction of 2,4,6-trichloropyrimidine with tert-butylamine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to inhibit the growth and proliferation of cancer cells by targeting the pyrimidine biosynthesis pathway. N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(tert-butyl)-2,5,6-trichloro-4-pyrimidinamine has been found to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3N3/c1-8(2,3)14-6-4(9)5(10)12-7(11)13-6/h1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMIPPLVGXMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=NC(=N1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)


amine oxalate](/img/structure/B5135667.png)

![1-methyl-3-(2-phenylethyl)-8-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5135676.png)